2-(Methanesulfinyl)-2-methylbutane
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Overview
Description
2-Methyl-2-(methylsulfinyl)butane is an organosulfur compound with the molecular formula C6H14OS. It is a branched alkane with a sulfinyl functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylsulfinyl)butane can be achieved through several methods. One common approach involves the oxidation of 2-Methyl-2-(methylthio)butane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the sulfinyl group is introduced selectively .
Industrial Production Methods
Industrial production of 2-Methyl-2-(methylsulfinyl)butane may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound while maintaining high purity levels. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylsulfinyl)butane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 2-Methyl-2-(methylsulfonyl)butane.
Reduction: 2-Methyl-2-(methylthio)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(methylsulfinyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylsulfinyl)butane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(methylthio)butane: A precursor in the synthesis of 2-Methyl-2-(methylsulfinyl)butane.
2-Methyl-2-(methylsulfonyl)butane: An oxidized derivative with a sulfone functional group.
tert-Butanesulfinamide: Another organosulfur compound with similar structural features and applications in asymmetric synthesis
Uniqueness
2-Methyl-2-(methylsulfinyl)butane is unique due to its specific sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
Properties
CAS No. |
160390-12-5 |
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Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-methyl-2-methylsulfinylbutane |
InChI |
InChI=1S/C6H14OS/c1-5-6(2,3)8(4)7/h5H2,1-4H3 |
InChI Key |
IZPHZQITLDBZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)S(=O)C |
Origin of Product |
United States |
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